3-Chloro-4-methoxy-2H-chromen-2-one
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Overview
Description
3-Chloro-4-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C10H7ClO3, and it has a molecular weight of 210.61 g/mol . Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Another method involves the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . This reaction is typically carried out under mild conditions and can be used to synthesize various coumarin derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly common in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chlorine atom in this compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted coumarin derivatives .
Scientific Research Applications
3-Chloro-4-methoxy-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-Chloro-4-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-Methyl-2H-chromen-2-one: This compound has similar chemical properties but lacks the chlorine and methoxy groups, which can affect its biological activity and reactivity.
7-Hydroxy-4-methyl-2H-chromen-2-one: The presence of a hydroxyl group at the 7-position can significantly alter its chemical and biological properties.
3-Bromo-4-methoxy-2H-chromen-2-one: The substitution of bromine for chlorine can lead to differences in reactivity and biological activity.
The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5H,1H3 |
InChI Key |
ZGQHVPKCWYPMGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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